molecular formula C21H37GdN4O15 B1196982 2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B1196982
M. Wt: 742.8 g/mol
InChI Key: LZQIEMULHFPUQY-BMWGJIJESA-K
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Description

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex compound that combines gadolinium, a rare earth metal, with a polyol and a chelating agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of gadolinium ions with a chelating agent, followed by the addition of a polyol. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the gadolinium complex.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The polyol component can be oxidized under specific conditions.

    Reduction: The gadolinium ion can participate in redox reactions.

    Substitution: The chelating agent can be substituted with other ligands under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using different chelating agents in a controlled environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyol derivatives, while substitution reactions can result in different gadolinium complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various reactions due to its unique coordination properties. It can also serve as a model compound for studying the behavior of gadolinium complexes.

Biology

In biological research, this compound is explored for its potential as a contrast agent in magnetic resonance imaging (MRI). The gadolinium ion enhances the contrast of images, making it easier to visualize internal structures.

Medicine

Medically, this compound is investigated for its use in diagnostic imaging. Its ability to enhance MRI images can aid in the early detection of diseases such as tumors and vascular abnormalities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanocomposites. Its unique properties can improve the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of this compound involves the interaction of the gadolinium ion with water molecules in the body. The gadolinium ion has a high magnetic moment, which affects the relaxation times of nearby water protons, enhancing the contrast in MRI images. The chelating agent ensures the stability of the gadolinium ion, preventing its release into the body and reducing toxicity.

Comparison with Similar Compounds

Similar Compounds

    Gadolinium-DTPA: Another gadolinium-based contrast agent used in MRI.

    Gadolinium-DO3A: A similar compound with a different chelating agent.

    Gadolinium-BOPTA: Used in liver-specific MRI imaging.

Uniqueness

The uniqueness of 2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol lies in its specific combination of a polyol and a chelating agent, which provides enhanced stability and improved imaging properties compared to other gadolinium-based compounds.

This detailed article provides a comprehensive overview of the compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H37GdN4O15

Molecular Weight

742.8 g/mol

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1

InChI Key

LZQIEMULHFPUQY-BMWGJIJESA-K

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]

Origin of Product

United States

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